6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of bromine and methoxy substituents at the 6 and 8 positions, respectively, along with the dione functionality at the 2 and 4 positions, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid and 6-bromo-2-methoxyaniline.
Cyclization: The key step involves the cyclization of these starting materials to form the quinazoline core. This can be achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The resulting intermediate is then oxidized to introduce the dione functionality at the 2 and 4 positions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6 position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The dione functionality can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The methoxy group at the 8 position can engage in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of quinazoline-2,4-dione derivatives with different oxidation states.
Condensation: Formation of extended quinazoline derivatives with additional functional groups.
Scientific Research Applications
6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity. The dione functionality may also play a role in redox reactions within cells, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-methoxyquinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-8-hydroxyquinazoline-2,4(1H,3H)-dione: Similar structure but with a hydroxy group instead of a methoxy group.
8-Methoxyquinazoline-2,4(1H,3H)-dione: Lacks the bromine substituent.
Uniqueness
6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione is unique due to the specific combination of bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
6-bromo-8-methoxy-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-6-3-4(10)2-5-7(6)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPALDYMJJQTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)NC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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